
2-(3-Iodophenyl)-3-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodophenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of an iodine atom attached to the phenyl ring and a nitrile group attached to the acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-3-phenylacrylonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Reaction Conditions:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Iodophenyl)-3-phenylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-iodobenzophenone or 3-iodobenzoic acid.
Reduction: Formation of 2-(3-iodophenyl)-3-phenylpropanamine.
Substitution: Formation of 2-(3-azidophenyl)-3-phenylacrylonitrile.
Applications De Recherche Scientifique
2-(3-Iodophenyl)-3-phenylacrylonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(3-Iodophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to alterations in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Iodophenyl)-3-phenylacrylonitrile
- 2-(3-Bromophenyl)-3-phenylacrylonitrile
- 2-(3-Chlorophenyl)-3-phenylacrylonitrile
Uniqueness
2-(3-Iodophenyl)-3-phenylacrylonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
7496-25-5 |
|---|---|
Formule moléculaire |
C15H10IN |
Poids moléculaire |
331.15 g/mol |
Nom IUPAC |
(Z)-2-(3-iodophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10IN/c16-15-8-4-7-13(10-15)14(11-17)9-12-5-2-1-3-6-12/h1-10H/b14-9+ |
Clé InChI |
BGCGZTNSYWRQMS-NTEUORMPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)I |
SMILES canonique |
C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




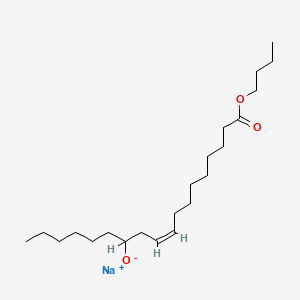
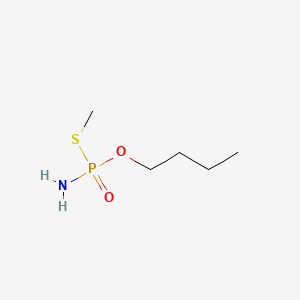

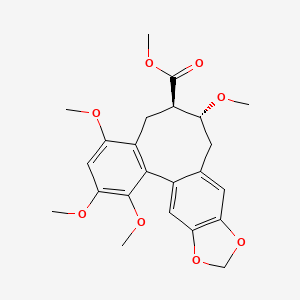
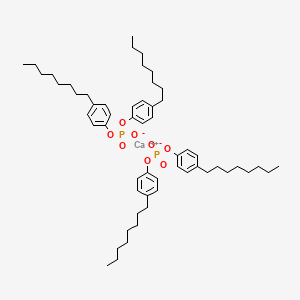

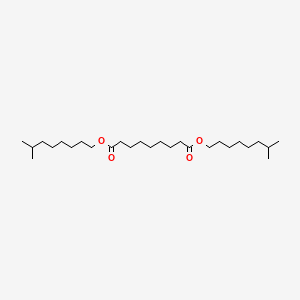




![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-ethanediyl)bis-](/img/structure/B12657601.png)
